molecular formula C13H15ClN4O2 B13941913 5-((3-Ethoxypyridin-2-YL)oxy)nicotinimidamide hydrochloride

5-((3-Ethoxypyridin-2-YL)oxy)nicotinimidamide hydrochloride

Cat. No.: B13941913
M. Wt: 294.74 g/mol
InChI Key: XSMSMBHGZZSYGJ-UHFFFAOYSA-N
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Description

5-[(3-Ethoxy-2-pyridinyl)oxy]-3-pyridinecarboximidamide HCL is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of pyridine rings and an ethoxy group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Ethoxy-2-pyridinyl)oxy]-3-pyridinecarboximidamide HCL typically involves multiple steps, starting with the preparation of the pyridine rings. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The use of advanced catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Ethoxy-2-pyridinyl)oxy]-3-pyridinecarboximidamide HCL can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines.

Scientific Research Applications

5-[(3-Ethoxy-2-pyridinyl)oxy]-3-pyridinecarboximidamide HCL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It may have applications in drug development, particularly for targeting specific molecular pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3-Ethoxy-2-pyridinyl)oxy]-3-pyridinecarboximidamide HCL involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(3-Ethoxy-2-pyridinyl)oxy]-3-pyridinecarboximidamide HCL apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential in multiple scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C13H15ClN4O2

Molecular Weight

294.74 g/mol

IUPAC Name

5-(3-ethoxypyridin-2-yl)oxypyridine-3-carboximidamide;hydrochloride

InChI

InChI=1S/C13H14N4O2.ClH/c1-2-18-11-4-3-5-17-13(11)19-10-6-9(12(14)15)7-16-8-10;/h3-8H,2H2,1H3,(H3,14,15);1H

InChI Key

XSMSMBHGZZSYGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C(=N)N.Cl

Origin of Product

United States

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